molecular formula C28H20N4O6S B11057412 N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide

Cat. No.: B11057412
M. Wt: 540.5 g/mol
InChI Key: AGCCSEPRHUCNLF-QPJQQBGISA-N
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Description

N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-2-({(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a diverse array of functional groups, including cyano, benzodioxole, methoxy, indole, and furo[3,4-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-2-({(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions.

    Synthesis of the indole derivative: This step may involve Fischer indole synthesis or other methods.

    Construction of the furo[3,4-c]pyridine ring: This can be synthesized through cyclization reactions involving pyridine derivatives.

    Final coupling reaction: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-2-({(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-2-({(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, indole derivatives, and furo[3,4-c]pyridine derivatives. Examples include:

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

    Indole Derivatives: Compounds with indole structures, such as tryptamines.

    Furo[3,4-c]pyridine Derivatives: Compounds with similar furo[3,4-c]pyridine rings.

Uniqueness

The uniqueness of N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-2-({(1E)-1-[(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE lies in its combination of diverse functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H20N4O6S

Molecular Weight

540.5 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C28H20N4O6S/c1-14-5-19-22(7-16-11-30-20-4-3-17(35-2)8-18(16)20)38-28(34)26(19)27(31-14)39-12-25(33)32-21-9-24-23(36-13-37-24)6-15(21)10-29/h3-9,11,30H,12-13H2,1-2H3,(H,32,33)/b22-7+

InChI Key

AGCCSEPRHUCNLF-QPJQQBGISA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4)C(=O)O/C2=C/C5=CNC6=C5C=C(C=C6)OC

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4)C(=O)OC2=CC5=CNC6=C5C=C(C=C6)OC

Origin of Product

United States

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